5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid

Übersicht

Beschreibung

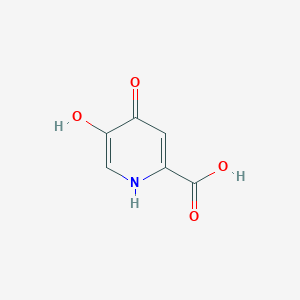

5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C6H5NO4. It is characterized by a pyridine ring substituted with hydroxyl and carboxyl groups, making it a versatile intermediate in organic synthesis .

Wirkmechanismus

Target of Action

The primary target of 4,5-dihydroxypicolinic acid is zinc finger proteins (ZFPs) . ZFPs play a crucial role in viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

4,5-dihydroxypicolinic acid works by binding to ZFPs, changing their structures, and disrupting zinc binding, thereby inhibiting function . This interaction with ZFPs leads to a disruption in the processes of viral replication and packaging .

Biochemical Pathways

The compound affects the pathway involving the interaction between ZFPs and zinc. By disrupting zinc binding, it inhibits the function of ZFPs, which are involved in viral replication and packaging . The downstream effects of this disruption are a decrease in viral replication and packaging, leading to an overall antiviral effect .

Pharmacokinetics

It is known that the compound has a molecular weight of 15511

Result of Action

The result of the compound’s action is its antiviral effect. It has been shown to be an anti-viral in vitro and in vivo . By inhibiting the function of ZFPs, it disrupts viral replication and packaging, leading to a decrease in viral activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dihydroxyacetophenone with ethyl acetoacetate in the presence of ammonium acetate, followed by oxidation . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The hydroxyl and carboxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Hydroxy-2-quinolones: These compounds share a similar structure but differ in the position of the hydroxyl group and the presence of a quinolone ring.

4-Hydroxy-2-quinoline: This compound has a similar core structure but lacks the carboxyl group.

Uniqueness

5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both hydroxyl and carboxyl groups allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research .

Biologische Aktivität

5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid (CAS No. 43077-77-6) is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes existing research findings, including case studies and experimental data, to provide a comprehensive overview of its biological activity.

- Molecular Formula: C₆H₅NO₄

- Molecular Weight: 155.11 g/mol

- Structure: The compound features a pyridine ring with hydroxyl and carboxylic acid functional groups, contributing to its reactivity and biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-hydroxy-4-oxo-1,4-dihydropyridine derivatives. In vitro assays using human lung adenocarcinoma (A549) cells demonstrated varying degrees of cytotoxicity depending on structural modifications.

Key Findings:

-

Cytotoxicity Assessment:

- Compounds derived from 5-hydroxy-4-oxo-1,4-dihydropyridine were evaluated for their effects on A549 cell viability using the MTT assay.

- The original compound exhibited modest cytotoxicity with 78–86% post-treatment viability at a concentration of 100 µM.

- Structural modifications, such as the introduction of phenyl or halogen substituents, significantly enhanced anticancer activity. For instance, a compound with a 4-bromophenyl substitution reduced A549 viability to 61% .

-

Structure-Activity Relationship (SAR):

- The incorporation of specific functional groups was critical in enhancing biological activity. For example, compounds with free amino groups showed more potent anticancer effects compared to their acetylamino counterparts.

- Bis hydrazone derivatives containing thienyl fragments demonstrated the highest anticancer activity while maintaining lower cytotoxicity towards non-cancerous cells .

Antimicrobial Activity

The antimicrobial properties of 5-hydroxy-4-oxo-1,4-dihydropyridine derivatives have also been investigated, particularly against multidrug-resistant strains.

Research Insights:

-

Pathogen Resistance:

- The compound exhibited promising antimicrobial activity against multidrug-resistant Staphylococcus aureus strains, including those resistant to linezolid and tedizolid.

- Screening against various Gram-positive and Gram-negative pathogens showed effectiveness against carbapenem-resistant Klebsiella pneumoniae and Acinetobacter baumannii .

-

Mechanism of Action:

- The antimicrobial mechanism is hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

Data Summary

The following table summarizes key experimental findings regarding the biological activities of 5-hydroxy-4-oxo-1,4-dihydropyridine derivatives:

| Compound | Anticancer Activity (A549 Viability %) | Antimicrobial Activity | Notable Structural Features |

|---|---|---|---|

| Original Compound | 78–86% | Moderate against MRSA | Hydroxyl and carboxylic groups |

| Compound with 4-bromophenyl | 61% | Effective against S. aureus | Halogen substitution |

| Bis hydrazone derivative | Low cytotoxicity in non-cancerous cells | High efficacy against Gram-positive bacteria | Thienyl fragments |

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled study, various derivatives were tested for their cytotoxic effects on A549 cells. Compounds with specific substitutions showed enhanced potency compared to the parent compound, indicating that structural modifications can lead to significant improvements in anticancer efficacy .

Case Study 2: Antimicrobial Resistance

A series of derivatives were evaluated for their antimicrobial properties against resistant strains of Staphylococcus aureus. The findings suggested that some derivatives not only inhibited growth but also displayed selectivity towards resistant strains, highlighting their potential in treating infections caused by multidrug-resistant pathogens .

Eigenschaften

IUPAC Name |

5-hydroxy-4-oxo-1H-pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4/c8-4-1-3(6(10)11)7-2-5(4)9/h1-2,9H,(H,7,8)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMYHFMYEZAGTBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C(C1=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50962881 | |

| Record name | 5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50962881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43077-77-6 | |

| Record name | 5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50962881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-4-oxo-1H-pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.